1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine
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Overview
Description
1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of N-propargylated-2-acyl-pyrroles in the presence of ammonium acetate and cesium carbonate (Cs₂CO₃), yielding the desired pyrrolopyrazine derivatives in good to excellent yields (68-94%) . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, formylation typically yields formyl derivatives at the 6-position of the heterocycle .
Scientific Research Applications
1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: This compound serves as a valuable scaffold for the synthesis of new bioactive molecules and materials.
Mechanism of Action
The exact mechanism of action of 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation . The compound’s biological activities are likely mediated through its ability to modulate these targets and pathways.
Comparison with Similar Compounds
1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1,3-dimethylpyrrolo[1,2-a]pyrazine: Another derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other derivatives .
Properties
IUPAC Name |
1-ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-4-10-11-6-5-9(3)13(11)7-8(2)12-10/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAWVJKVRRRELX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN2C1=CC=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569053 |
Source
|
Record name | 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147674-38-2 |
Source
|
Record name | 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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